molecular formula C18H19N5OS B10928567 2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B10928567
M. Wt: 353.4 g/mol
InChI Key: JZHXRDMKNGLVAL-UHFFFAOYSA-N
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Description

2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE is a complex organic compound that features a pyrazole and pyrimidine moiety linked via a sulfur atom to a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents.

    Synthesis of the Pyrimidine Moiety: The pyrimidine ring is often synthesized through a condensation reaction involving a suitable aldehyde and an amidine derivative.

    Linking the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are linked via a sulfur atom using a thiolation reaction.

    Formation of the Phenylacetamide Group: The final step involves the acylation of the linked pyrazole-pyrimidine compound with phenylacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the pyrazole or pyrimidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(1-METHYL-3-ETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE
  • 2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-BENZYLACETAMIDE

Uniqueness

2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings, which can influence its reactivity and biological activity. The presence of the phenylacetamide group also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C18H19N5OS/c1-3-23-11-15(13(2)22-23)16-9-10-19-18(21-16)25-12-17(24)20-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,20,24)

InChI Key

JZHXRDMKNGLVAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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